7-Methylpterin

概要

説明

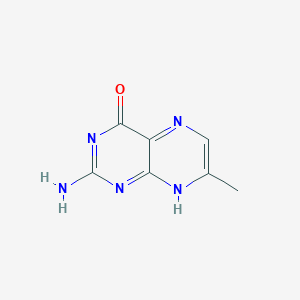

7-Methylpterin is a heterocyclic compound belonging to the pterin family. Pterins are a class of compounds that play significant roles in biological systems, particularly in the metabolism of folates and biopterins. These compounds are characterized by a pteridine ring system, which is a fusion of pyrazine and pyrimidine rings. This compound, specifically, has a methyl group attached to the seventh position of the pteridine ring, which distinguishes it from other pterins.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpterin can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reduction of [2-amino-5-(p-chlorophenylazo)-6-hydroxypyrimidin-4-yl(methyl)amino]acetaldehyde can yield this compound . Another method involves the reduction of corresponding 5-nitro-pyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.

化学反応の分析

Types of Reactions: 7-Methylpterin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydropterin derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted pterins, dihydropterins, and carboxylated derivatives, which can have significant biological and chemical properties .

科学的研究の応用

Role in Methanogenic Bacteria

7-Methylpterin has been identified as a key component in methanogenic bacteria, contributing to their metabolic processes. It is associated with the characteristic blue fluorescence observed in these microorganisms under fluorescence microscopy. Studies have shown that this compound is involved in:

- Methane Production : Essential for the enzymatic pathways that facilitate methane synthesis.

- Fluorescence Microscopy : Acts as a marker for identifying methanogenic bacteria.

Case Study : A study published in FEMS Microbiology Letters highlighted the extraction and purification of this compound from Methanobacterium thermoautotrophicum, confirming its presence across various methanogenic species .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth suggests potential for developing new antibiotics targeting both Gram-positive and Gram-negative bacteria.

Case Study : A peer-reviewed study evaluated the antimicrobial efficacy of this compound, revealing significant inhibition of bacterial growth at low concentrations, indicating its potential as a lead compound for antibiotic development.

Antitumor Activity

This compound has shown promise in cancer research due to its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition can potentially halt tumor cell proliferation and induce apoptosis.

Case Study : In vitro studies demonstrated that this compound effectively induced apoptosis in several cancer cell lines while exhibiting minimal toxicity towards normal cells, highlighting its potential as a targeted cancer therapy.

Enzyme Inhibition

The compound also inhibits xanthine oxidase, which is involved in purine metabolism. This inhibition could have therapeutic implications for conditions such as gout and hyperuricemia.

作用機序

The mechanism of action of 7-Methylpterin involves its interaction with specific enzymes and metabolic pathways. For instance, it can act as an inhibitor of nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . Additionally, it can participate in redox reactions, influencing the activity of various enzymes involved in cellular metabolism .

類似化合物との比較

Folate: A pterin derivative involved in DNA synthesis and repair.

Biopterin: Another pterin derivative that acts as a cofactor for hydroxylase enzymes.

7-Carboxymethyl-pterin: A derivative with a carboxymethyl group at the seventh position, used as a medicinal chemistry building block.

Uniqueness: 7-Methylpterin is unique due to its specific methylation at the seventh position, which imparts distinct chemical and biological properties. This methylation can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

生物活性

7-Methylpterin is a methylated derivative of pterin, a bicyclic compound that plays a crucial role in various biological processes, particularly in methanogenic bacteria. This article explores the biological activity of this compound, focusing on its biosynthesis, biochemical roles, and potential applications in medicinal chemistry.

Biosynthesis

The biosynthesis of this compound occurs primarily through the methylation of pterin compounds. In methanogenic bacteria, the precursor for this compound is tetrahydromethanopterin, which undergoes oxidative cleavage to yield this compound. Research indicates that approximately 27% of the this compound in these organisms is derived from glycine and methionine, highlighting the importance of amino acid metabolism in its synthesis .

Table 1: Biosynthetic Pathway of this compound

| Precursor | Enzyme Involved | Product |

|---|---|---|

| Tetrahydromethanopterin | Radical S-Adenosylmethionine Methylase | This compound |

| GTP | Methyltransferase | Tetrahydromethanopterin |

Biological Functions

This compound serves as a coenzyme in various enzymatic reactions, particularly those involved in methanogenesis and methylotrophy. It facilitates the transfer of methyl groups, which are critical for synthesizing amino acids and nucleotides. The unique structure of this compound allows it to participate in redox reactions, making it essential for cellular respiration in anaerobic microorganisms .

Case Study: Methanogenic Bacteria

In a study examining the presence of this compound across different methanogenic bacteria, it was found that this compound contributes to the characteristic blue fluorescence observed in these organisms. This property is attributed to the conjugated double bonds within the pterin structure, which absorb light at specific wavelengths .

Medicinal Chemistry Applications

The significance of pterins, including this compound, extends into medicinal chemistry. Pterins are considered "privileged scaffolds" due to their ability to serve as templates for drug development. Researchers have investigated various derivatives of this compound for their potential as inhibitors targeting cobalamin-dependent enzymes, which are implicated in several metabolic disorders .

Table 2: Potential Applications of this compound Derivatives

| Derivative | Target Enzyme | Potential Application |

|---|---|---|

| 7-Carboxymethyl-pterin | Cobalamin-dependent methyltransferases | Treatment of metabolic disorders |

| N⁵-substituted tetrahydrofolate analogs | Various metabolic pathways | Cancer therapy |

特性

IUPAC Name |

2-amino-7-methyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c1-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2H,1H3,(H3,8,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUYCAHGIFPOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=O)NC(=NC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156508 | |

| Record name | 7-Methylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-58-9 | |

| Record name | 7-Methylpterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylpterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHYLPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIA7M20N75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。